Ethyl Icosa-11,14-dienoate Ethyl Icosa-11,14-dienoate
Brand Name: Vulcanchem
CAS No.: 103213-62-3
VCID: VC20740267
InChI: InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3
SMILES: CCCCCC=CCC=CCCCCCCCCCC(=O)OCC
Molecular Formula: C22H40O2
Molecular Weight: 336.6 g/mol

Ethyl Icosa-11,14-dienoate

CAS No.: 103213-62-3

Cat. No.: VC20740267

Molecular Formula: C22H40O2

Molecular Weight: 336.6 g/mol

* For research use only. Not for human or veterinary use.

Ethyl Icosa-11,14-dienoate - 103213-62-3

CAS No. 103213-62-3
Molecular Formula C22H40O2
Molecular Weight 336.6 g/mol
IUPAC Name ethyl icosa-11,14-dienoate
Standard InChI InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3
Standard InChI Key PYVCCFLKWCNDQZ-UHFFFAOYSA-N
SMILES CCCCCC=CCC=CCCCCCCCCCC(=O)OCC
Canonical SMILES CCCCCC=CCC=CCCCCCCCCCC(=O)OCC

Chemical Properties and Structure

Molecular Identification

Ethyl Icosa-11,14-dienoate is characterized by several key chemical identifiers that establish its unique molecular identity:

PropertyValue
CAS Registry Number103213-62-3
Molecular FormulaC22H40O2
Molecular Weight336.55 g/mol
Synonyms(11Z,14Z)-11,14-Eicosadienoic Acid Ethyl Ester; (Z,Z)-11,14-Eicosadienoic Acid Ethyl Ester

The compound's molecular architecture consists of a linear 20-carbon chain with double bonds at positions 11 and 14, terminated by an ethyl ester functional group . The predominant isomer exhibits the Z (cis) configuration at both double bonds, although the E (trans) configuration at position 14 has also been reported in some variants .

Structural Features

The presence of two double bonds in the carbon chain confers specific conformational properties to the molecule. These unsaturations create characteristic "kinks" in the otherwise linear structure, significantly affecting how the molecule interacts with other compounds and biological structures such as cell membranes.

The SMILES notation representing this compound's structure is:
O(C([H])([H])C([H])([H])[H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])/C(/[H])=C(H])/C([H])([H])/C(/[H])=C(H])/C([H])([H])/C(/[H])=C(H])/C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

Physical Properties

Ethyl Icosa-11,14-dienoate possesses several distinctive physical properties that influence its behavior in various applications and experimental conditions:

PropertyValue
AppearanceYellow Oil
Vapor Pressure5.78E-07 mmHg at 25°C
Refractive Index1.465
Boiling Point411°C at 760 mmHg
Flash Point90.3°C
Polar Surface Area (PSA)26.30 Ų
LogP7.81
Rotatable Bond Count18
Carbon Bond Saturation (Fsp3)0.772
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0

The compound's high LogP value (7.81) indicates significant lipophilicity, which is expected for a long-chain fatty acid derivative . This property substantially affects its solubility profile, making it more soluble in organic solvents than in aqueous solutions. According to available data, Ethyl Icosa-11,14-dienoate is soluble in dichloromethane and likely in other organic solvents such as DMSO, ethanol, and DMF .

Synthesis and Production Methods

Chemical Synthesis Approaches

The synthesis of Ethyl Icosa-11,14-dienoate can be achieved through several methodological approaches:

Chemical synthesis typically begins with linoleic acid or other appropriate fatty acid precursors. The general process involves:

  • Obtaining a suitable 20-carbon chain fatty acid with double bonds at positions 11 and 14

  • Performing esterification with ethanol under acidic catalysis or using specialized esterification reagents

  • Implementing purification procedures to ensure high yield and purity

The synthesis requires carefully controlled conditions to maintain the correct stereochemistry (Z configuration) at the double bond positions, as stereochemical integrity is crucial for the compound's biological activity and physical properties.

Alternative Production Methods

An alternative production pathway involves microbial fermentation using specific microbial strains capable of metabolizing fatty acids into their corresponding esters. This biotechnological approach may offer advantages in terms of stereoselectivity and environmental impact compared to traditional chemical synthesis methods.

Quality Assurance

Regardless of the synthesis method employed, quality control is essential to ensure the purity and correct configuration of the final product. Analytical techniques such as gas chromatography are commonly employed to monitor the synthesis process and verify the product's identity and purity profile.

Applications in Research

Analytical Standard Applications

One of the primary applications of Ethyl Icosa-11,14-dienoate is as an intermediate in the synthesis of Ethyl 11,14-Diepoxyeicosanoate (E916000), which serves as a standard for determining epoxidized soybean oil in food products . This application underscores the compound's importance in food safety and quality control protocols in analytical laboratories.

Membrane Biology Research

The compound has demonstrated significant value for studying the properties and behaviors of unsaturated lipids in membrane systems. Its incorporation into model membranes helps researchers understand:

  • The impact of unsaturation levels on lipid-lipid interactions within biological membranes

  • How fatty acid structure influences membrane fluidity and dynamics

  • The nature of lipid-protein interactions within cellular membranes

These investigations provide fundamental insights into membrane biology that are relevant to numerous physiological and pathological processes.

Lipid Oxidation Studies

Ethyl Icosa-11,14-dienoate serves as a valuable model compound for exploring lipid oxidation processes, providing insights into lipid peroxidation mechanisms in biological systems. The presence of two unsaturated bonds makes it susceptible to oxidation under controlled conditions, allowing researchers to study:

  • Mechanisms of oxidative stress at the molecular level

  • Cellular aging processes related to lipid oxidation

  • Pathologies associated with lipid peroxidation events

Cell Signaling Investigations

Polyunsaturated fatty acids and their derivatives like Ethyl Icosa-11,14-dienoate have been shown to modulate inflammatory responses and play roles in cell signaling pathways. Research in this area contributes to understanding:

  • Inflammatory pathway regulation and modulation

  • Cellular response mechanisms to lipid mediators

  • Potential therapeutic applications targeting lipid-mediated signaling

SupplierCatalog NumberPurityAvailable Quantities
MedChemExpressHY-W750583Not specifiedNot specified
AA Blocks CNAA00386Y90%100 mg, 500 mg, 1 g, 5 g, 10 g
Impurity.comIM072115Not specifiedNot specified
InvivoChemNot specifiedNot specified500 mg, 1 g
VulcanchemVC13494025Not specifiedNot specified

The pricing structure varies significantly based on quantity, purity, and supplier, with costs ranging from approximately $222 for 100 mg to $3,043 for 10 g from certain suppliers .

Physical StateTemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

These storage recommendations are essential for preserving the compound's chemical integrity, particularly considering the susceptibility of the unsaturated bonds to oxidation .

Transport Considerations

The compound demonstrates reasonable stability at room temperature for brief periods, remaining stable for several days during ordinary shipping and customs processing . This characteristic facilitates transportation without requiring specialized cold-chain logistics for short-term transit.

Solubility and Formulation Guidelines

For experimental applications, various formulation options are available depending on the intended use:

  • The compound typically dissolves in DMSO and potentially in other organic solvents such as ethanol or DMF .

  • For in vivo applications, several validated formulation options include:

    • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85

    • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

    • Injection Formulation 3: DMSO : Corn oil = 10 : 90

These formulation guidelines are particularly valuable for researchers designing experimental protocols involving this compound.

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